N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide

Catalog No.
S6826780
CAS No.
1060294-26-9
M.F
C19H17F3N2O2
M. Wt
362.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trif...

CAS Number

1060294-26-9

Product Name

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C19H17F3N2O2

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)14-3-1-2-13(11-14)18(26)24-16-6-4-12(5-7-16)10-17(25)23-15-8-9-15/h1-7,11,15H,8-10H2,(H,23,25)(H,24,26)

InChI Key

AQTFJTVOCVASNY-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and a trifluoromethyl group attached to a benzamide backbone. The compound has the molecular formula C16H18F3N2OC_{16}H_{18}F_3N_2O and a molecular weight of approximately 336.33 g/mol. Its structure can be represented as follows:

  • Chemical Structure: The compound features a phenyl ring substituted with a cyclopropylcarbamoyl group and a trifluoromethyl group, contributing to its distinctive properties.

The chemical reactivity of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide can be attributed to the presence of functional groups such as the amide and trifluoromethyl moieties. Potential reactions include:

  • Nucleophilic Substitution: The trifluoromethyl group may undergo nucleophilic attack under certain conditions, leading to the formation of various derivatives.
  • Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, resulting in the release of the corresponding carboxylic acid and amine.
  • Reduction Reactions: The compound may also participate in reduction reactions, particularly involving the carbonyl functionalities.

Research into the biological activity of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide indicates potential pharmacological applications. Compounds with similar structures have been studied for their:

  • Anticancer Properties: Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: The presence of specific substituents may enhance antimicrobial efficacy.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, contributing to its therapeutic potential.

The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide can be achieved through several methods, including:

  • Amidation Reaction: Reacting 4-(trifluoromethyl)benzoic acid with cyclopropylcarbamate in the presence of coupling agents such as dicyclohexylcarbodiimide.
  • Methylation: Introducing the methyl group via alkylation methods on appropriate precursors.
  • Cyclopropanation: Utilizing cyclopropanation techniques to form the cyclopropyl moiety from alkenes.

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide has potential applications in various fields:

  • Pharmaceutical Industry: As a candidate for drug development due to its biological activity.
  • Chemical Research: Used as a building block in synthesizing more complex organic molecules.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its antimicrobial properties.

Studies on the interactions of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide with biological targets are crucial for understanding its mechanism of action.

  • Protein Binding Studies: Investigating how well the compound binds to specific proteins can provide insights into its pharmacokinetics and efficacy.
  • Receptor Interaction: Analyzing its interaction with various receptors could elucidate its therapeutic potential.

Several compounds share structural similarities with N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-methylbenzamideC19H20N2OC_{19}H_{20}N_2OContains an additional methyl group on the phenyl ring
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-[1-(6-methylaminopyrimidin-4-yl)cyclopropanecarbonyl]amino]benzamideC24H21ClF3N5O2C_{24}H_{21}ClF_3N_5O_2Incorporates chlorine and additional nitrogen functionalities
4-[((5-cyclopropylcarbamoyl)-2-methylphenyl)amino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamideC22H26N6O2C_{22}H_{26}N_6O_2Features a pyrrolo-triazine core structure

These compounds highlight the diversity within this chemical class while emphasizing the unique trifluoromethyl and cyclopropyl functionalities present in N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

362.12421228 g/mol

Monoisotopic Mass

362.12421228 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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